4-Heptyloxyphenol, also known as 4-(heptyloxy)phenol, is a synthetic organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol. This compound features a heptyloxy group attached to a phenolic ring, making it structurally significant in various chemical and biological contexts. It has been identified as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1), which plays a critical role in steroid hormone synthesis and the development of gonadal and adrenal glands .
This field studies the complete set of metabolites within a biological system. A recent study identified 4-Heptyloxyphenol in human blood, suggesting it may be a biomarker of exposure to certain compounds or products containing it [Human Metabolome Database (HMDB) - ]. Since it is not naturally occurring in the body, its presence indicates external exposure. Further research is needed to understand the specific sources and potential health implications of 4-Heptyloxyphenol exposure.
Scientific databases like PubChem provide information on the chemical structure, properties, and suppliers of 4-Heptyloxyphenol [PubChem - ]. This information is valuable for researchers who may be interested in studying its potential applications or interactions with other chemicals.
Research indicates that 4-heptyloxyphenol affects steroid hormone synthesis by acting as an inverse agonist at SF-1. This interaction inhibits the receptor's activity, leading to reduced expression of steroidogenic enzymes and decreased steroid hormone production. Its potential therapeutic applications include addressing diseases related to steroid hormone imbalances .
The synthesis of 4-heptyloxyphenol can be achieved through various methods, with one common approach being the reaction of 4-hydroxyphenol with heptyl bromide. This reaction typically occurs in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide under reflux conditions. The final product can be purified using recrystallization or column chromatography .
4-Heptyloxyphenol has multiple applications across different fields:
Studies have demonstrated that 4-heptyloxyphenol interacts significantly with biological systems, particularly through its action on steroidogenic factor-1. These interactions can influence the pathways involved in hormone production and regulation, making it a valuable compound for further research into endocrine functions and disorders .
4-Heptyloxyphenol shares structural similarities with other alkoxyphenols but is unique due to its specific biological activity:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Hexyloxyphenol | Shorter alkyl chain | Less potent inverse agonist at SF-1 |
4-Octyloxyphenol | Longer alkyl chain | Increased lipophilicity, affecting solubility |
4-Nonoxyphenol | Even longer alkyl chain | Further altered biological activity |
These compounds share similar chemical properties but differ significantly in their biological activities and potencies due to variations in their alkyl chain lengths .
Irritant